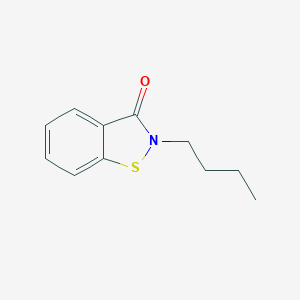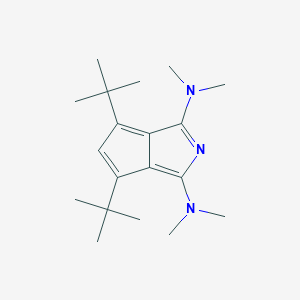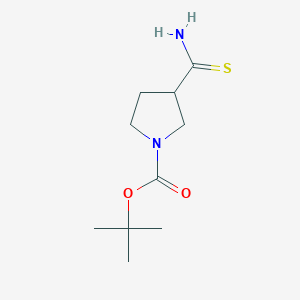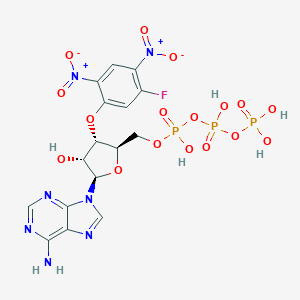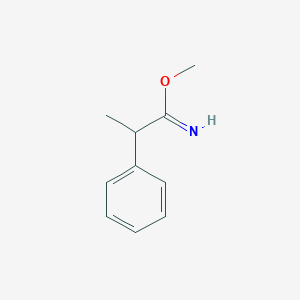
Methyl 2-phenylpropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-phenylpropanimidate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 2-phenylpropanimidate is not fully understood, but it is thought to involve the inhibition of monoamine transporters in the brain. This leads to an increase in the levels of dopamine and norepinephrine, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels in the brain, this compound has also been shown to have analgesic and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-phenylpropanimidate in lab experiments is its ability to alter neurotransmitter levels in the brain. This can be useful for studying the effects of these neurotransmitters on behavior and mood. However, one limitation of using this compound is that it can be difficult to control the dose and timing of administration, which can make it difficult to draw clear conclusions from experimental data.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 2-phenylpropanimidate. One area of interest is in the development of new drugs that target monoamine transporters in the brain. Another area of interest is in the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine the optimal dose and administration schedule for this compound in lab experiments.
Synthesemethoden
Methyl 2-phenylpropanimidate can be synthesized through a variety of methods, including the reaction of phenylalanine with methyl chloroformate or the reaction of N-methylimidazole with 2-phenylpropionyl chloride. The yield of this synthesis method can be improved by using a catalytic amount of a base such as triethylamine or pyridine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-phenylpropanimidate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of neurotransmitters in the brain. This compound has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which can lead to increased levels of these neurotransmitters and altered behavior.
Eigenschaften
| 111238-49-4 | |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
methyl 2-phenylpropanimidate |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI-Schlüssel |
MHUYUZCILQLIPS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
Synonyme |
Benzeneethanimidic acid, -alpha--methyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)


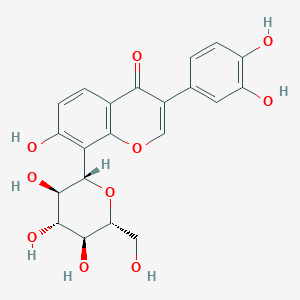
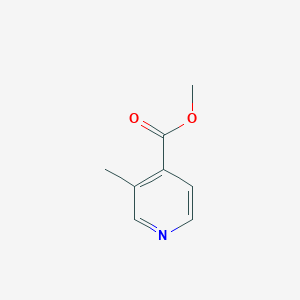

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
